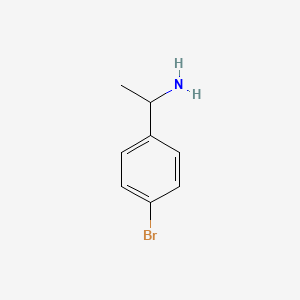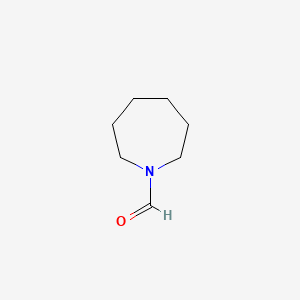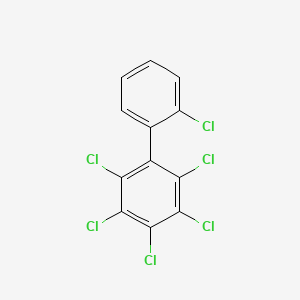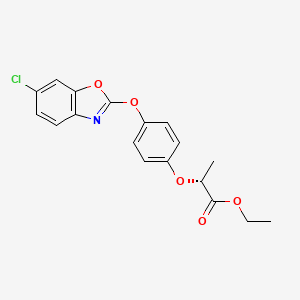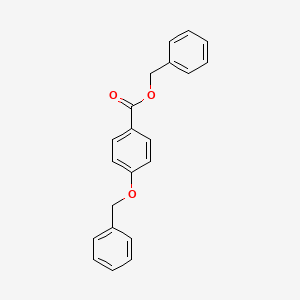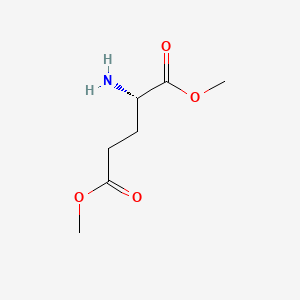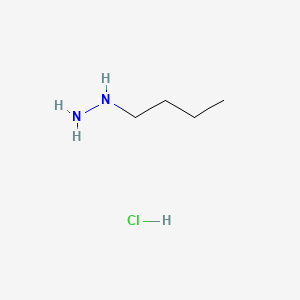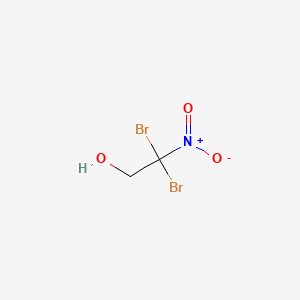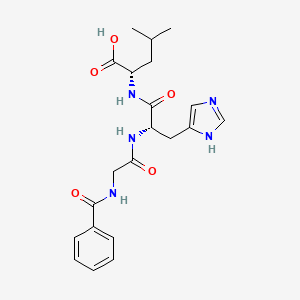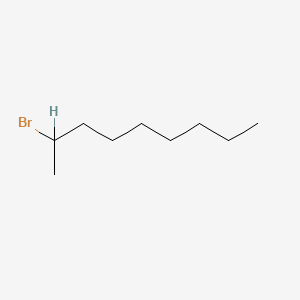
2-Bromononano
Descripción general
Descripción
Synthesis Analysis
The synthesis of brominated organic compounds can be complex and often requires specific conditions and catalysts. For instance, the synthesis of 2-bromo-2-nitroalkan-1-ols is achieved through the condensation of aldehydes with bromonitromethane in the presence of copper(ii) acetate and a camphor-derived ligand . Similarly, 2-bromo perylene diimide is synthesized from the parent compound via transition-metal catalyzed borylation followed by treatment with copper(II) bromide . These methods highlight the importance of catalysis and the careful selection of reagents in the synthesis of brominated compounds.
Molecular Structure Analysis
The molecular structure of brominated compounds can vary significantly. For example, 8-bromo-2',3'-O-isopropylideneadenosine exhibits two forms with different conformations and hydrogen bonding patterns as determined by X-ray methods . The structure of 2-bromo helicene was also investigated, and its reactivity was explored for the synthesis of various derivatives . These studies demonstrate the diverse structural possibilities in brominated molecules and the importance of structural analysis in understanding their properties.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by their molecular structure. Vibrational spectroscopy (Raman, infrared) and DFT calculations have been used to study the properties of 2- and 6-bromonicotinic acid, revealing insights into their molecular geometry and intermolecular hydrogen bonds . The directive effect observed in the hydroboration of 2-bromonorbornene with 9-borabicyclo[3.3.1]nonane suggests that the presence of a bromine atom can influence the outcome of chemical reactions .
Aplicaciones Científicas De Investigación
Síntesis orgánica
El 2-Bromononano sirve como un intermedio versátil en la síntesis orgánica. Es particularmente útil en la preparación de diversos derivados de nonano a través de reacciones de sustitución donde el átomo de bromo es reemplazado por otros grupos funcionales. Este compuesto puede facilitar la síntesis de moléculas orgánicas complejas, que son esenciales en el desarrollo de nuevos productos farmacéuticos y agroquímicos .
Investigación farmacéutica
En la investigación farmacéutica, el this compound puede utilizarse en la síntesis de compuestos medicinales. Su átomo de bromo puede actuar como un buen grupo saliente en reacciones de sustitución nucleófila, permitiendo la introducción de farmacóforos en la cadena de nonano. Esto puede conducir a la creación de nuevos candidatos a fármacos con posibles aplicaciones terapéuticas .
Ciencia de materiales
Las propiedades químicas del this compound pueden explotarse en la ciencia de materiales, particularmente en la síntesis de polímeros y productos químicos especiales. Su larga cadena de carbono proporciona características hidrófobas, que pueden ser beneficiosas para crear materiales con propiedades específicas de resistencia al agua .
Estudios ambientales
En los estudios ambientales, el this compound puede utilizarse como un compuesto de referencia para estudiar el comportamiento de los contaminantes orgánicos hidrófobos. Sus propiedades fisicoquímicas permiten a los investigadores comprender el transporte y el destino de compuestos similares en el medio ambiente .
Bioquímica
Si bien no se utiliza directamente en bioquímica, los análogos estructurales del this compound pueden emplearse en ensayos bioquímicos. Por ejemplo, los ácidos grasos bromados, que comparten estructuras similares que contienen bromo, se utilizan para investigar el metabolismo de los lípidos y las actividades enzimáticas .
Aplicaciones industriales
Industrialmente, el this compound puede utilizarse como un intermedio en la fabricación de tensioactivos, lubricantes y otros productos químicos industriales. Su capacidad para sufrir diversas reacciones químicas lo convierte en un valioso bloque de construcción en la química industrial .
Safety and Hazards
According to the safety data sheet, 2-Bromononane should not be used for food, drug, pesticide, or biocidal product use . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation . In case of contact, rinse immediately with plenty of water and get medical attention .
Mecanismo De Acción
Target of Action
2-Bromononane is a brominated alkane, and its primary targets are typically other organic molecules in a reaction mixture. The bromine atom in 2-Bromononane is a good leaving group, making it a useful reagent in substitution and elimination reactions .
Mode of Action
In a typical reaction, 2-Bromononane can undergo nucleophilic substitution or elimination reactions. In a nucleophilic substitution reaction, a nucleophile would attack the carbon atom bonded to the bromine, leading to the expulsion of the bromide ion and the formation of a new bond with the nucleophile . In an elimination reaction, a base would remove a proton from a carbon atom adjacent to the carbon-bromine bond, leading to the formation of an alkene and the expulsion of the bromide ion .
Biochemical Pathways
The specific biochemical pathways affected by 2-Bromononane would depend on the nature of the reaction and the other reactants involved. As a reagent in organic synthesis, 2-Bromononane can be used to introduce a nonyl group into a molecule or to generate an alkene through an elimination reaction .
Result of Action
The result of 2-Bromononane’s action would be the formation of a new organic compound, with the bromine atom replaced by another group or the formation of an alkene. The specific product would depend on the other reactants and the conditions of the reaction .
Action Environment
The action of 2-Bromononane can be influenced by various environmental factors, including temperature, solvent, and the presence of other reactants. For example, higher temperatures can favor elimination reactions over substitution reactions . The choice of solvent can also influence the reaction, with polar solvents typically favoring substitution reactions and nonpolar solvents favoring elimination reactions .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 2-Bromononane are not well-studied. As a bromoalkane, it may participate in nucleophilic substitution reactions with enzymes, proteins, and other biomolecules. The bromine atom in 2-Bromononane could potentially be replaced by a nucleophile, such as a hydroxyl group from an enzyme, leading to the formation of a new compound and the release of a bromide ion .
Molecular Mechanism
As a bromoalkane, it may undergo nucleophilic substitution reactions, which could potentially lead to changes in gene expression or enzyme activity .
Temporal Effects in Laboratory Settings
Like other bromoalkanes, it is likely to be stable under normal conditions .
Metabolic Pathways
Bromoalkanes can be metabolized in the liver through phase I and phase II reactions .
Transport and Distribution
Lipophilic compounds like 2-Bromononane are generally distributed throughout the body, often accumulating in fatty tissues .
Subcellular Localization
Lipophilic compounds can pass through cell membranes and may be found in various subcellular compartments .
Propiedades
IUPAC Name |
2-bromononane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19Br/c1-3-4-5-6-7-8-9(2)10/h9H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQEFZTLHNWFZDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901317758 | |
| Record name | 2-Bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2216-35-5 | |
| Record name | 2-Bromononane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2216-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromononane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002216355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2216-35-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89734 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901317758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromononane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of detecting 2-bromononane in environmental samples near an oil refinery?
A1: The detection of 2-bromononane in environmental samples, specifically soil and water, near the Bina oil refinery in India is noteworthy. [] This suggests that the refinery's operations, potentially involving the use or production of brominated compounds, are impacting the surrounding environment. The presence of 2-bromononane, along with other petroleum hydrocarbons, raises concerns about soil fertility, water quality, and potential implications for human health due to its presence in the ecosystem. []
Q2: Has 2-bromononane been identified in any biological systems?
A2: Yes, research indicates that 2-bromononane has been identified as a liposoluble component in Pinellia pedatisecta, a plant with known medicinal properties. [] While the specific role and implications of 2-bromononane within this plant remain unclear, its presence contributes to a deeper understanding of the plant's complex chemical composition. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



